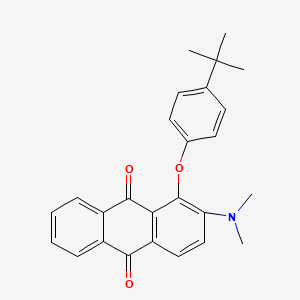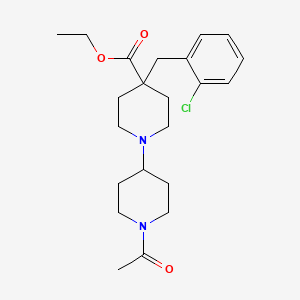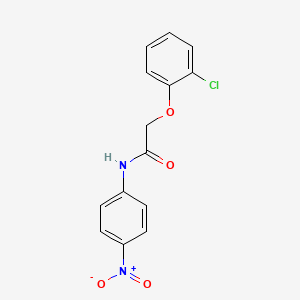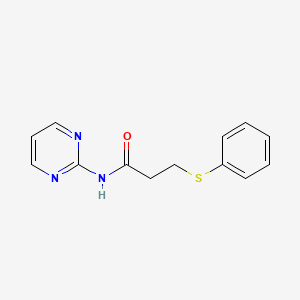
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone, also known as AQ-4N, is a synthetic compound that has been extensively studied for its use in cancer treatment. It is a prodrug that is activated by hypoxia, which is a common feature of many solid tumors. AQ-4N has been shown to selectively target hypoxic cells and enhance the effectiveness of radiation therapy and chemotherapy.
Mécanisme D'action
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is a prodrug that is activated by hypoxia. In hypoxic conditions, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone is converted to its active form, which generates reactive oxygen species (ROS) that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been shown to have several biochemical and physiological effects. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has several advantages for lab experiments. It selectively targets hypoxic cells and enhances the effectiveness of radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone generates ROS that cause DNA damage and cell death. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has also been shown to inhibit angiogenesis. However, 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone also has low solubility, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone. One direction is to investigate its use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new methods for activating 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in hypoxic conditions. Additionally, research can focus on developing new analogs of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone that have improved solubility and effectiveness. Finally, research can investigate the potential use of 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone in other diseases that involve hypoxia, such as cardiovascular disease.
Méthodes De Synthèse
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2-bromo-9,10-anthraquinone, followed by the reaction with dimethylamine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone has been extensively studied for its use in cancer treatment. It has been shown to selectively target hypoxic cells, which are often resistant to radiation therapy and chemotherapy. 1-(4-tert-butylphenoxy)-2-(dimethylamino)anthra-9,10-quinone enhances the effectiveness of these treatments by increasing the sensitivity of hypoxic cells to radiation and chemotherapy.
Propriétés
IUPAC Name |
1-(4-tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-26(2,3)16-10-12-17(13-11-16)30-25-21(27(4)5)15-14-20-22(25)24(29)19-9-7-6-8-18(19)23(20)28/h6-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZSSHPEBOWEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-2-(dimethylamino)anthracene-9,10-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
![2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)

![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)

![3-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B4889139.png)
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-N'-(4-chlorophenyl)urea](/img/structure/B4889177.png)

![N-(4-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4889185.png)
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)
